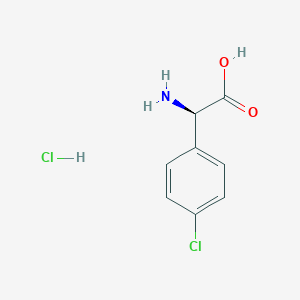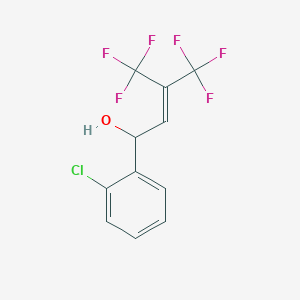
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol, commonly known as CPT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CPT is a synthetic compound that belongs to the family of alcohols and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of CPT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CPT has been shown to inhibit the activity of RNA polymerase, which is essential for the replication of many viruses. Additionally, CPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化和生理效应
CPT has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CPT can inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. Additionally, CPT has been shown to exhibit significant antitumor activity, both in vitro and in vivo. CPT has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using CPT in lab experiments is its unique chemical structure, which allows for the selective inhibition of specific enzymes and proteins. Additionally, CPT is relatively easy to synthesize and is readily available in large quantities. However, one of the main limitations of using CPT in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
未来方向
There are several potential future directions for research involving CPT. One area of interest is the development of new drugs based on the structure of CPT. Another area of interest is the study of the mechanism of action of CPT and its potential applications in various fields of research. Additionally, there is a need for further research to determine the optimal dosage and duration of exposure to CPT in order to minimize any potential toxicity.
合成方法
The synthesis of CPT involves a series of complex chemical reactions that require specialized equipment and expertise. One of the most common methods of synthesizing CPT is through the reaction of o-chlorophenyl magnesium bromide with 3,3,3-trifluoroacetone, followed by the addition of trifluoromethyl vinyl ketone and subsequent reduction with sodium borohydride.
科学研究应用
CPT has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, CPT has been shown to exhibit significant antiviral, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In biochemistry, CPT has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, CPT has been studied for its potential as a therapeutic agent for the treatment of various diseases.
属性
CAS 编号 |
100482-52-8 |
|---|---|
产品名称 |
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol |
分子式 |
C11H7ClF6O |
分子量 |
304.61 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H7ClF6O/c12-7-4-2-1-3-6(7)8(19)5-9(10(13,14)15)11(16,17)18/h1-5,8,19H |
InChI 键 |
IYTUIQQSBAZIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O)Cl |
同义词 |
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



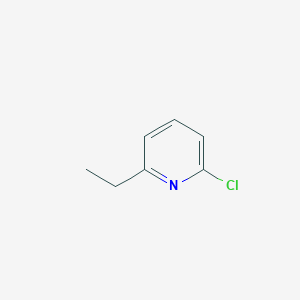
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
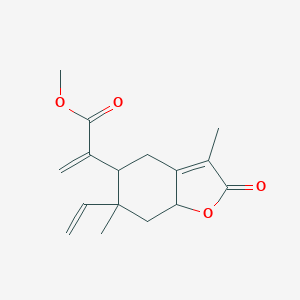
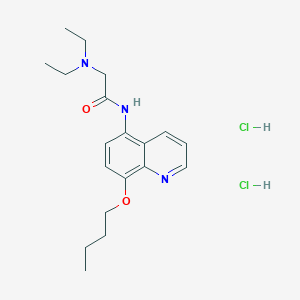
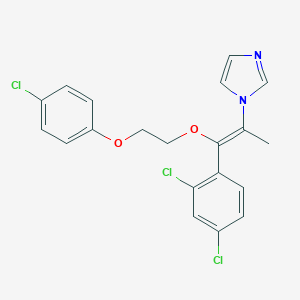
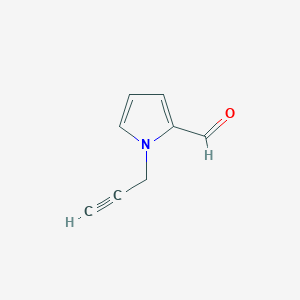
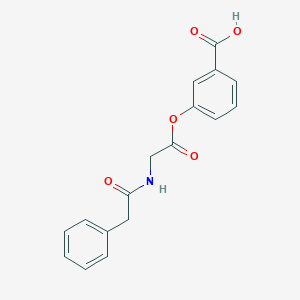

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
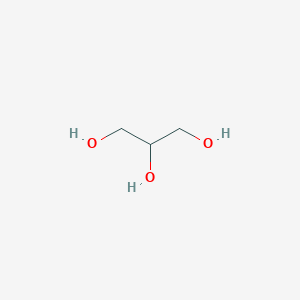
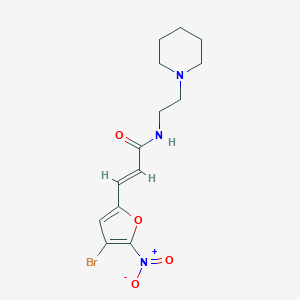
![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

